![molecular formula C32H35N3O6 B12300938 tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly-Gly-Phe-OtBu, also known as fluorenylmethyloxycarbonyl-glycyl-glycyl-phenylalanine-tert-butyl ester, is a compound used in peptide synthesis. It is particularly valuable in the field of solid-phase peptide synthesis (SPPS) due to its protective groups, which help in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino terminus, while the tert-butyl (OtBu) group protects the carboxyl terminus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-OtBu typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group.
Peptide Bond Formation: The protected glycine is then coupled with another glycine and phenylalanine using peptide coupling reagents.
OtBu Protection: The carboxyl group of phenylalanine is protected using the tert-butyl group.
Industrial Production Methods
In industrial settings, the synthesis is carried out using automated peptide synthesizers that follow the Fmoc/tBu strategy. This method allows for the use of excess reagents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Gly-Phe-OtBu undergoes several types of reactions:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, and the OtBu group can be removed using acidic conditions.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for OtBu removal.
Major Products
Deprotected Peptide: Removal of Fmoc and OtBu groups yields the free peptide.
Extended Peptide Chains: Coupling reactions extend the peptide chain by adding more amino acids.
Scientific Research Applications
Chemistry
Fmoc-Gly-Gly-Phe-OtBu is widely used in the synthesis of complex peptides and proteins. It serves as a building block in SPPS, enabling the creation of peptides with high precision .
Biology
In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions. It helps in the synthesis of peptides that mimic natural proteins .
Medicine
In medicinal chemistry, it is used in the development of peptide-based drugs. It is also employed in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies .
Industry
Industrially, it is used in the large-scale production of peptides for pharmaceuticals and research purposes. The Fmoc/tBu strategy is favored for its efficiency and scalability .
Mechanism of Action
The mechanism of action of Fmoc-Gly-Gly-Phe-OtBu involves its role as a protected peptide fragment in SPPS. The Fmoc group protects the amino terminus during peptide elongation, preventing unwanted side reactions. The OtBu group protects the carboxyl terminus, ensuring that the peptide chain grows in the desired direction .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-Gly-OtBu: Similar structure but with an additional glycine residue.
Fmoc-Gly-Gly-Phe-OMe: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness
Fmoc-Gly-Gly-Phe-OtBu is unique due to its specific combination of protective groups and amino acid sequence. This makes it particularly useful in the synthesis of peptides that require precise control over the sequence and structure .
Properties
Molecular Formula |
C32H35N3O6 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
tert-butyl 2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37) |
InChI Key |
XQLGBXCTOOARCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


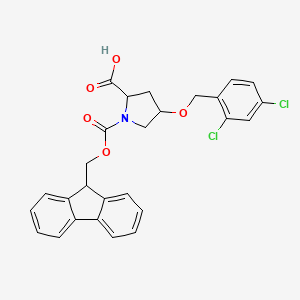
![N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B12300874.png)
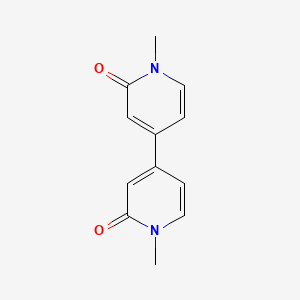
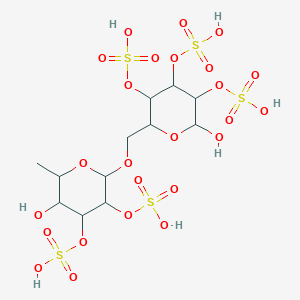
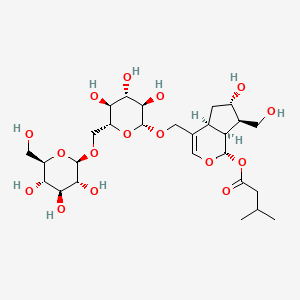
![1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12300896.png)
![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

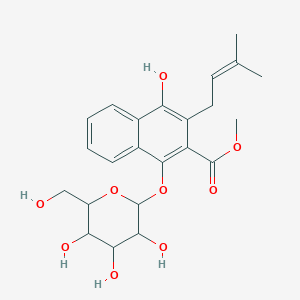
![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)

![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)
